

An In-depth Technical Guide to D-erythro-Ritalinic Acid-d10

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Compound of Interest

Compound Name: *D-erythro-Ritalinic acid-d10*

Cat. No.: *B098154*

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This guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical methodologies related to **D-erythro-Ritalinic acid-d10**. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and forensic analysis involving methylphenidate and its metabolites.

Core Chemical Properties

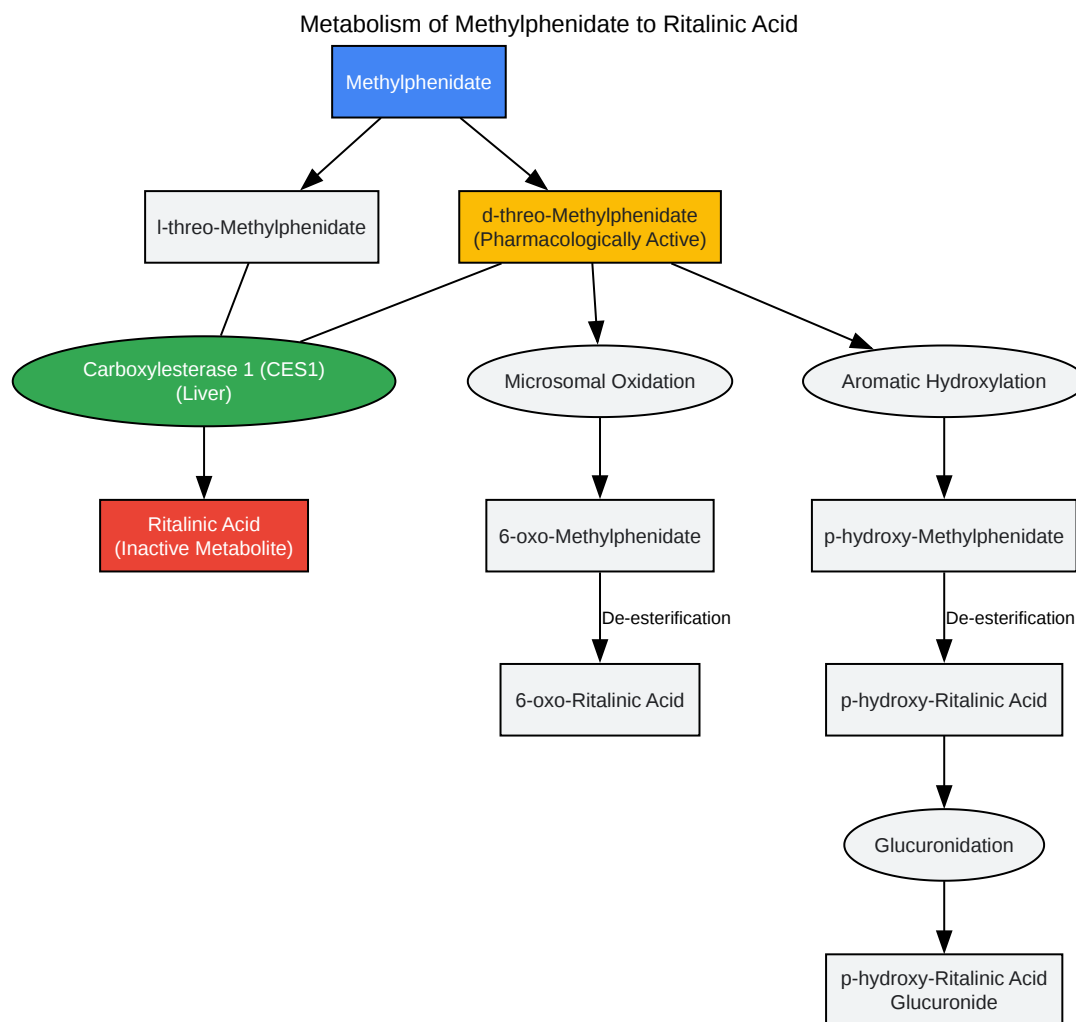
D-erythro-Ritalinic acid-d10 is the deuterated form of D-erythro-Ritalinic acid, a primary metabolite of methylphenidate. The incorporation of ten deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for quantitative bioanalytical assays.

Property	Value	Source(s)
Chemical Name	(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid	[1]
Synonyms	(α R,2S)-rel-Phenyl-2-piperidineacetic Acid; (R,S)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10	[2]
Molecular Formula	C ₁₃ H ₇ D ₁₀ NO ₂	[2][3]
Molecular Weight	229.34 g/mol	[1][3]
Exact Mass	229.1887	
CAS Number	1330166-48-7	[1][2]
Appearance	Typically exists as a solid at room temperature.	[1]
LogP	-2.4	[1][4]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Heavy Atom Count	16	[1]
Complexity	236	[1]
Defined Atom Stereocenter Count	2	[1]

Metabolic Pathway of Methylphenidate to Ritalinic Acid

Methylphenidate, a psychostimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is primarily metabolized in the liver. The main metabolic pathway involves the de-esterification of methylphenidate to its inactive metabolite, ritalinic acid.[5][6][7] This reaction is catalyzed by carboxylesterase 1 (CES1).[5][8][9] The process heavily favors the hydrolysis of the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer, which is the more pharmacologically active isomer.[6][10] Consequently, a significant portion of an administered dose of methylphenidate is excreted in the urine as ritalinic acid.[6][8]

Beyond the primary pathway, minor metabolic routes for methylphenidate include microsomal oxidation to 6-oxo-methylphenidate and aromatic hydroxylation to p-hydroxy-methylphenidate.[5][6] These intermediates are subsequently de-esterified to their corresponding ritalinic acid derivatives.[5][6]



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Metabolic Pathway of Methylphenidate.

Experimental Protocols: Bioanalytical Method for Ritalinic Acid

The quantification of ritalinic acid enantiomers in biological matrices is crucial for pharmacokinetic and forensic studies. A common and robust method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies.[\[11\]](#)[\[12\]](#)[\[13\]](#) **D-erythro-Ritalinic acid-d10** serves as an ideal internal standard in this workflow.

1. Sample Preparation

- Objective: To extract ritalinic acid from the biological matrix (e.g., whole blood, plasma, urine) and remove interfering substances.
- Procedure:
 - To a 1 mL aliquot of the biological sample, add the internal standard working solution containing **D-erythro-Ritalinic acid-d10**.
 - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.
 - Perform solid-phase extraction (SPE) for further cleanup.
 - Condition an appropriate SPE cartridge.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge to remove impurities.
 - Elute the analyte and internal standard with a suitable elution solvent.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[\[11\]](#)

2. LC-MS/MS Analysis

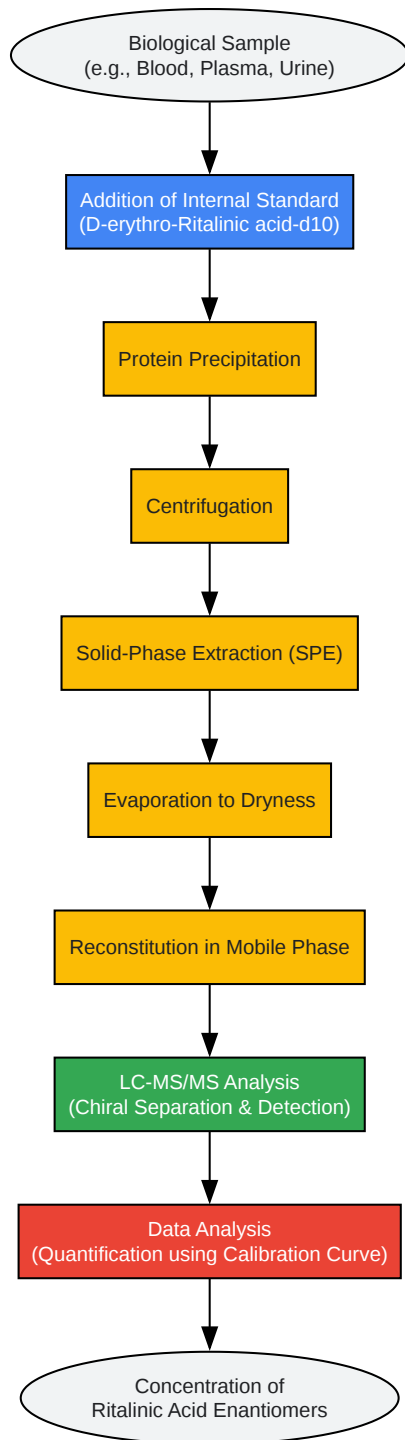
- Objective: To chromatographically separate the enantiomers of ritalinic acid and quantify them using mass spectrometry.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
- Chromatographic Conditions:
 - Column: A chiral column capable of separating the enantiomers of ritalinic acid.
 - Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., ammonium acetate buffer and acetonitrile).
 - Flow Rate: Optimized for the specific column and separation.
 - Injection Volume: Typically 5-20 μ L.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (d- and l-erythro-ritalinic acid) and the internal standard (**D-erythro-Ritalinic acid-d10**) are monitored.

3. Data Analysis

- Objective: To determine the concentration of each ritalinic acid enantiomer in the original sample.
- Procedure:
 - Generate a calibration curve by analyzing a series of standards with known concentrations of ritalinic acid and a fixed concentration of the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard for each calibrator and unknown sample.
- Determine the concentration of each ritalinic acid enantiomer in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Workflow for Bioanalysis of Ritalinic Acid



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Analytical Workflow for Ritalinic Acid.

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